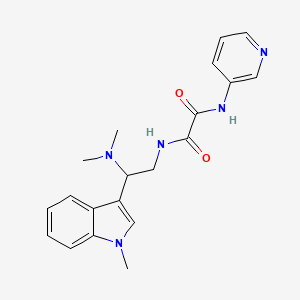

![molecular formula C9H9ClF2O3 B2724068 [3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol CAS No. 926183-97-3](/img/structure/B2724068.png)

[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

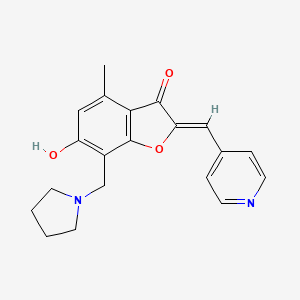

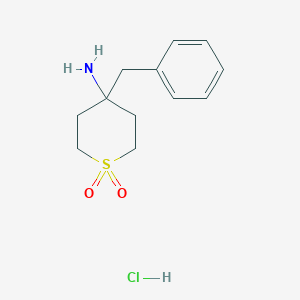

“[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol” is a chemical compound with the molecular formula C9H9ClF2O3 and a molecular weight of 238.62 . It is typically in a solid state and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClF2O3/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-3,9,13H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 74.24°C and a predicted boiling point of approximately 303.2°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of n20D 1.50 .Applications De Recherche Scientifique

Direct Methanol Fuel Cells

Direct methanol fuel cells (DMFCs) represent a significant area of interest due to their potential in energy conversion. Methanol crossover from the anode to the cathode is a major limitation in the efficiency of DMFCs. Efforts to develop more methanol-impermeable polymer electrolytes are ongoing, highlighting the importance of understanding methanol's behavior in these systems (Heinzel & Barragán, 1999).

Methanol Reforming for Hydrogen Production

Methanol reforming processes, including steam reforming, partial oxidation, and autothermal reforming, are critical for hydrogen production. Cu-based catalysts are commonly used for their high activity and selectivity towards CO2 over CO. This area of research is vital for the development of clean energy technologies and highlights the role of methanol as a feedstock in producing hydrogen (Yong et al., 2013).

Methanol in Organic Synthesis and Catalysis

Methanol is used as a solvent and reactant in various organic syntheses and catalytic processes. Understanding its interactions and transformations on metal oxide surfaces, such as platinum, can inform the design of more efficient catalytic systems for methanol oxidation and other reactions important in industrial chemistry (Busca, 1996).

Environmental and Analytical Applications

Methanol is also used as a marker for assessing the condition of solid insulation in power transformers, demonstrating its utility beyond chemical synthesis into the fields of environmental monitoring and materials science (Jalbert et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

[3-chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2O3/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-3,9,13H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZKUAVDXVJNGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CO)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723986.png)

![3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723998.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2723999.png)

![4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724008.png)